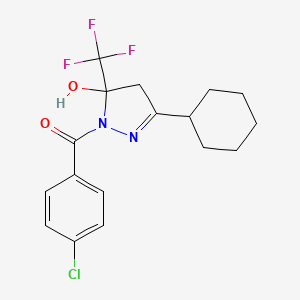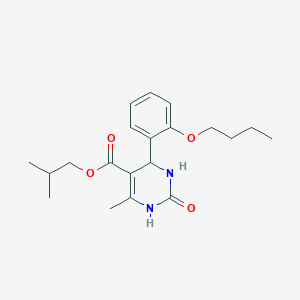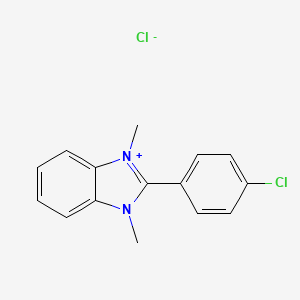
1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CCT129202, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can inhibit the growth of cancer cells and reduce inflammation. In addition, 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can also inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects, depending on the disease and the target of the compound. In cancer research, 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to increase the levels of acetylcholine in the brain, leading to potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a research tool, including its high potency and selectivity for CK2 and acetylcholinesterase, which allows for specific targeting of these enzymes. However, there are also limitations to using 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments, including its potential toxicity and off-target effects, which may limit its use in vivo. In addition, the synthesis of 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be challenging and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, including further studies on its potential therapeutic applications in various diseases, optimization of the synthesis method to improve yield and purity, and development of new analogs with improved pharmacological properties. In addition, further studies on the mechanism of action of 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential off-target effects will be important for understanding its potential therapeutic applications.
Métodos De Síntesis
1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to form an intermediate, which is then reacted with trifluoroacetic acid and acetic anhydride to form the final product, 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. The purity of the compound can be confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 1-(4-chlorobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use in neurological disorders such as Alzheimer's disease, where it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N2O2/c18-13-8-6-12(7-9-13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-4-2-1-3-5-11/h6-9,11,25H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVALUYRPISVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5103769.png)

![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-ethylpiperidine](/img/structure/B5103793.png)
![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)


![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)